molecular formula C15H13I2N5O3 B3721814 1-[(E)-(3,5-diiodo-2-phenylmethoxyphenyl)methylideneamino]-2-nitroguanidine

1-[(E)-(3,5-diiodo-2-phenylmethoxyphenyl)methylideneamino]-2-nitroguanidine

Cat. No.: B3721814
M. Wt: 565.10 g/mol
InChI Key: JIRWUOAKZJTXNO-UFWORHAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(E)-(3,5-diiodo-2-phenylmethoxyphenyl)methylideneamino]-2-nitroguanidine is a complex organic compound characterized by its unique structure, which includes diiodo and nitro functional groups

Preparation Methods

The synthesis of 1-[(E)-(3,5-diiodo-2-phenylmethoxyphenyl)methylideneamino]-2-nitroguanidine typically involves multiple steps. The process begins with the preparation of the starting materials, which include 3,5-diiodo-2-phenylmethoxybenzaldehyde and 2-nitroguanidine. These compounds undergo a condensation reaction under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Chemical Reactions Analysis

1-[(E)-(3,5-diiodo-2-phenylmethoxyphenyl)methylideneamino]-2-nitroguanidine can undergo various chemical reactions, including:

Scientific Research Applications

1-[(E)-(3,5-diiodo-2-phenylmethoxyphenyl)methylideneamino]-2-nitroguanidine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials with specialized properties.

Mechanism of Action

The mechanism of action of 1-[(E)-(3,5-diiodo-2-phenylmethoxyphenyl)methylideneamino]-2-nitroguanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group plays a crucial role in its reactivity, while the diiodo groups contribute to its binding affinity .

Comparison with Similar Compounds

1-[(E)-(3,5-diiodo-2-phenylmethoxyphenyl)methylideneamino]-2-nitroguanidine can be compared with similar compounds such as:

Properties

IUPAC Name

1-[(E)-(3,5-diiodo-2-phenylmethoxyphenyl)methylideneamino]-2-nitroguanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13I2N5O3/c16-12-6-11(8-19-20-15(18)21-22(23)24)14(13(17)7-12)25-9-10-4-2-1-3-5-10/h1-8H,9H2,(H3,18,20,21)/b19-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRWUOAKZJTXNO-UFWORHAWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2I)I)C=NNC(=N[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2I)I)/C=N/N/C(=N/[N+](=O)[O-])/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13I2N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(E)-(3,5-diiodo-2-phenylmethoxyphenyl)methylideneamino]-2-nitroguanidine
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1-[(E)-(3,5-diiodo-2-phenylmethoxyphenyl)methylideneamino]-2-nitroguanidine
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1-[(E)-(3,5-diiodo-2-phenylmethoxyphenyl)methylideneamino]-2-nitroguanidine
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1-[(E)-(3,5-diiodo-2-phenylmethoxyphenyl)methylideneamino]-2-nitroguanidine
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1-[(E)-(3,5-diiodo-2-phenylmethoxyphenyl)methylideneamino]-2-nitroguanidine
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1-[(E)-(3,5-diiodo-2-phenylmethoxyphenyl)methylideneamino]-2-nitroguanidine

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